1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a bicyclic triazole derivative characterized by a strained bicyclo[1.1.1]pentane scaffold fused to a 1,2,3-triazole ring. This compound’s unique structure confers distinct physicochemical properties, including increased rigidity and lipophilicity compared to non-bicyclic analogs .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-7(13)6-4-11(10-9-6)8-1-5(2-8)3-8/h4-5H,1-3H2,(H,12,13) |
InChI Key |
WVAKWZYDIRLSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(N=N3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog: 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituent: 2-Aminophenyl group (aromatic ring with -NH₂).
- Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-aminophenyl azide and propiolic acid .
- Activity : Exhibits antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae) due to the triazole moiety’s interaction with microbial enzymes .
- Key Difference: The aromatic 2-aminophenyl group improves solubility in polar solvents but reduces rigidity compared to the bicyclo[1.1.1]pentane scaffold.
Bicyclo[1.1.1]pentane Derivatives
- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid Substituent: Fluorine atom at the 3-position. Properties: Increased electronegativity and metabolic stability compared to non-halogenated analogs. CAS: 146038-53-1 .
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Triazole-Carboxylic Acid Derivatives with Aliphatic Substituents
- 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- 1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituent : Ethoxy-oxoethyl group (-COOEt).
- Properties : Lower melting point (190–191°C) and higher polarity compared to bicyclo derivatives. Molecular weight: 199.16 g/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
